molecular formula C15H12N4O2 B12544599 Bis(4-aminophenyl)methylenediisocyanate CAS No. 143186-06-5

Bis(4-aminophenyl)methylenediisocyanate

Cat. No.: B12544599
CAS No.: 143186-06-5
M. Wt: 280.28 g/mol
InChI Key: VAYOACANMXIOJL-UHFFFAOYSA-N
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Description

Bis(4-aminophenyl)methylenediisocyanate is an organic compound that belongs to the class of aromatic diisocyanates. It is characterized by the presence of two isocyanate groups attached to a methylene bridge, which is further connected to two 4-aminophenyl groups. This compound is of significant interest in the field of polymer chemistry due to its reactivity and ability to form polyurethanes and other polymeric materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-aminophenyl)methylenediisocyanate typically involves the reaction of 4,4’-methylenedianiline with phosgene. The reaction is carried out in an inert solvent such as toluene or chlorobenzene under controlled temperature conditions to ensure the formation of the desired diisocyanate product. The reaction can be represented as follows:

4,4’-Methylenedianiline+PhosgeneThis compound+HCl\text{4,4'-Methylenedianiline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4,4’-Methylenedianiline+Phosgene→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors equipped with temperature and pressure control systems. The process involves the continuous feeding of 4,4’-methylenedianiline and phosgene into the reactor, where the reaction takes place. The product is then purified through distillation or crystallization to obtain the pure diisocyanate compound.

Chemical Reactions Analysis

Types of Reactions

Bis(4-aminophenyl)methylenediisocyanate undergoes several types of chemical reactions, including:

    Addition Reactions: Reacts with alcohols to form urethanes.

    Polymerization Reactions: Forms polyurethanes when reacted with polyols.

    Substitution Reactions: Reacts with amines to form ureas.

Common Reagents and Conditions

    Alcohols: Reacts under mild conditions to form urethanes.

    Polyols: Reacts under controlled temperature conditions to form polyurethanes.

    Amines: Reacts at room temperature to form ureas.

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the reaction with polyols.

    Ureas: Formed from the reaction with amines.

Scientific Research Applications

Bis(4-aminophenyl)methylenediisocyanate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Polymer Chemistry: Used in the synthesis of polyurethanes and other polymeric materials.

    Material Science: Employed in the development of high-performance coatings, adhesives, and sealants.

    Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering.

    Industrial Applications: Utilized in the production of foams, elastomers, and composites.

Mechanism of Action

The mechanism of action of Bis(4-aminophenyl)methylenediisocyanate involves the reaction of its isocyanate groups with nucleophiles such as alcohols, amines, and water. The isocyanate groups are highly reactive and readily form covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved in these reactions are primarily based on the nucleophilic attack on the electrophilic carbon of the isocyanate group.

Comparison with Similar Compounds

Similar Compounds

    Methylene diphenyl diisocyanate (MDI): Similar structure but lacks the amino groups.

    Toluene diisocyanate (TDI): Contains toluene as the central moiety instead of methylene.

    Hexamethylene diisocyanate (HDI): Aliphatic diisocyanate with a hexamethylene bridge.

Uniqueness

Bis(4-aminophenyl)methylenediisocyanate is unique due to the presence of amino groups on the phenyl rings, which enhances its reactivity and allows for the formation of a wide range of derivatives. This compound’s ability to form stable polyurethanes and its versatility in various applications make it distinct from other diisocyanates.

Properties

CAS No.

143186-06-5

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

4-[(4-aminophenyl)-diisocyanatomethyl]aniline

InChI

InChI=1S/C15H12N4O2/c16-13-5-1-11(2-6-13)15(18-9-20,19-10-21)12-3-7-14(17)8-4-12/h1-8H,16-17H2

InChI Key

VAYOACANMXIOJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(N=C=O)N=C=O)N

Origin of Product

United States

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